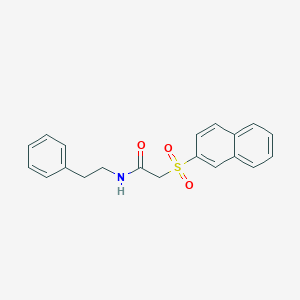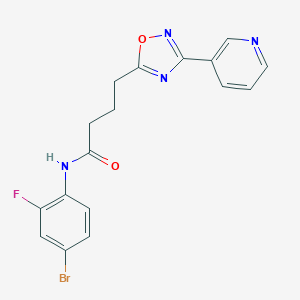
2-(2-naphthylsulfonyl)-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-naphthylsulfonyl)-N-(2-phenylethyl)acetamide, also known as N-(2-phenylethyl)-2-(naphthalen-2-ylsulfonyl)acetamide, is a chemical compound with the molecular formula C20H19NO3S. It is a white or off-white crystalline powder that is commonly used in scientific research for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(2-naphthylsulfonyl)-2-(2-naphthylsulfonyl)-N-(2-phenylethyl)acetamide(2-phenylethyl)acetamide involves the inhibition of enzymes and proteins by binding to their active sites. It has been shown to selectively inhibit carbonic anhydrase II by forming a covalent bond with the zinc ion at the active site. Similarly, it inhibits matrix metalloproteinase-2 by binding to the zinc ion at the active site and preventing substrate binding.
Biochemical and Physiological Effects:
2-(2-naphthylsulfonyl)-2-(2-naphthylsulfonyl)-N-(2-phenylethyl)acetamide(2-phenylethyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has anti-tumor and anti-angiogenic effects by inhibiting the proliferation and migration of cancer cells and the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-naphthylsulfonyl)-2-(2-naphthylsulfonyl)-N-(2-phenylethyl)acetamide(2-phenylethyl)acetamide in lab experiments is its high selectivity for certain enzymes and proteins. This allows for more precise and targeted studies of their mechanisms of action. However, one limitation is its potential toxicity at high concentrations, which can affect the results of experiments.
Orientations Futures
There are several future directions for the use of 2-(2-naphthylsulfonyl)-2-(2-naphthylsulfonyl)-N-(2-phenylethyl)acetamide(2-phenylethyl)acetamide in scientific research. One direction is the development of new drugs based on its anti-inflammatory, anti-tumor, and anti-angiogenic properties. Another direction is the study of its effects on other enzymes and proteins, which could lead to the discovery of new targets for drug development. Additionally, the synthesis of new derivatives of 2-(2-naphthylsulfonyl)-2-(2-naphthylsulfonyl)-N-(2-phenylethyl)acetamide(2-phenylethyl)acetamide could lead to the development of more potent and selective inhibitors.
Méthodes De Synthèse
The synthesis of 2-(2-naphthylsulfonyl)-2-(2-naphthylsulfonyl)-N-(2-phenylethyl)acetamide(2-phenylethyl)acetamide involves the reaction of 2-naphthylsulfonyl chloride with 2-(2-naphthylsulfonyl)-N-(2-phenylethyl)acetamide(2-phenylethyl)acetamide in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification by recrystallization.
Applications De Recherche Scientifique
2-(2-naphthylsulfonyl)-2-(2-naphthylsulfonyl)-N-(2-phenylethyl)acetamide(2-phenylethyl)acetamide is commonly used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It is also used as a selective inhibitor of certain enzymes such as carbonic anhydrase II and matrix metalloproteinase-2. Additionally, it has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new drugs.
Propriétés
Formule moléculaire |
C20H19NO3S |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
2-naphthalen-2-ylsulfonyl-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C20H19NO3S/c22-20(21-13-12-16-6-2-1-3-7-16)15-25(23,24)19-11-10-17-8-4-5-9-18(17)14-19/h1-11,14H,12-13,15H2,(H,21,22) |
Clé InChI |
UUFWJWZXFNUQPW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-bromophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277081.png)
![N-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277083.png)
![N-(3-chloro-4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277085.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide](/img/structure/B277086.png)
![N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277087.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277088.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B277090.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B277091.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-1H-tetrazol-5-ylbutanamide](/img/structure/B277092.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277093.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B277099.png)
